Helicianeoide A
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Overview
Description
Helicianeoide A is a natural compound belonging to the class of isoflavones. It is extracted from the bean curd fruit genus and is characterized by its yellow crystalline solid form and bitter taste. The compound is less soluble in solvents, with limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helicianeoide A can be synthesized through various chemical reactions involving the coupling of specific precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, selective oxidation, and glycosylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the roots of Helicia erratica Hook. f. The extraction process may include solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Helicianeoide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Helicianeoide A has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Helicianeoide A involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
Helicianeoide A is unique among isoflavones due to its specific structural features and biological activities. Similar compounds include:
Genistein: Another isoflavone with antioxidant and anti-cancer properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits anti-inflammatory and anti-cancer effects
This compound stands out due to its distinct glycosylation pattern and higher potency in certain biological assays .
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O19/c1-10-19(37)24(42)29(51-31-26(44)23(41)21(39)17(49-31)9-46-30-25(43)20(38)15(36)8-45-30)32(47-10)50-28-22(40)18-14(35)6-13(34)7-16(18)48-27(28)11-2-4-12(33)5-3-11/h2-7,10,15,17,19-21,23-26,29-39,41-44H,8-9H2,1H3/t10-,15+,17+,19-,20-,21+,23-,24+,25+,26+,29+,30-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTSOAGIKDWSEB-UYNSXLGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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